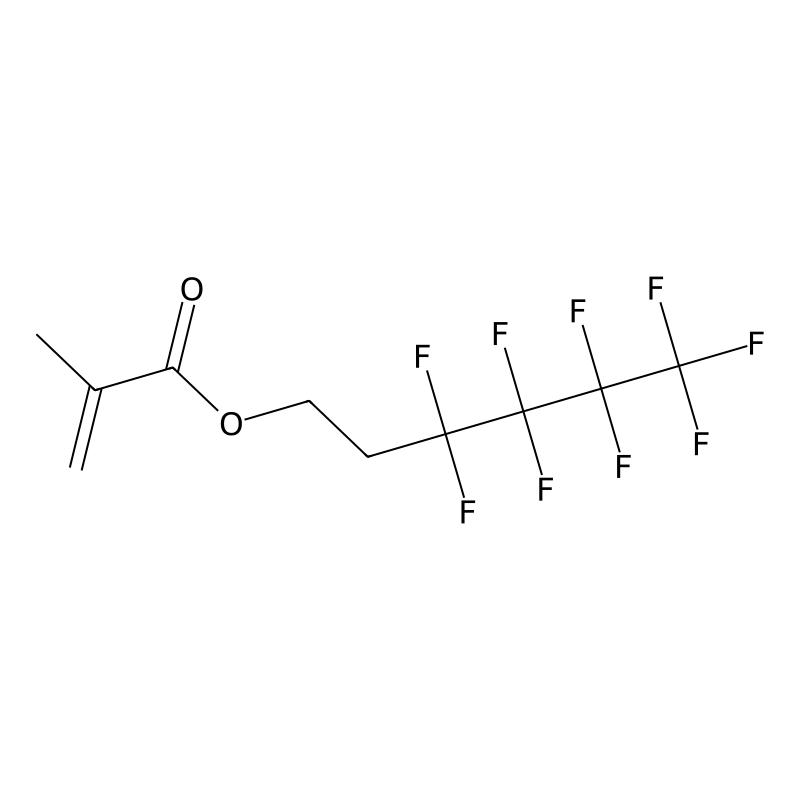3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymerization:
,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate (NHM) is a fluorinated monomer commonly used in scientific research for the synthesis of various functional polymers. These polymers possess unique properties due to the presence of the perfluorinated hexyl group, which introduces characteristics like:
- Hydrophobicity: The strong fluorine-carbon bonds in the hexyl group create a highly water-repellent surface, making NHM-based polymers valuable for applications requiring water resistance and repellency [1].
- Chemical stability: The C-F bonds are exceptionally stable, offering resistance to chemical degradation and harsh environments [2].
- Low surface energy: The fluorinated surface minimizes interactions with other materials, making NHM-based polymers beneficial for anti-fouling coatings and self-cleaning surfaces [3].
Through various polymerization techniques, such as free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, NHM can be incorporated into diverse polymer architectures, including homopolymers, copolymers, and block copolymers [4]. These polymers find applications in various scientific research fields, as discussed below.
Biomedical Applications:
- Drug delivery: NHM-based polymers are being explored for their potential in drug delivery systems due to their biocompatibility, controlled release properties, and ability to target specific tissues [5].
- Tissue engineering: The unique properties of NHM, including hydrophobicity and biocompatibility, make it a promising candidate for designing scaffolds for tissue engineering applications [6].
Materials Science:
- Membranes: NHM-based polymers are being investigated for the development of advanced membranes for separation processes, such as water filtration and gas separation, due to their tunable pore size, chemical stability, and selective permeability [7].
- Superhydrophobic and self-cleaning surfaces: The inherent hydrophobicity of NHM allows for the creation of superhydrophobic and self-cleaning surfaces with potential applications in anti-fouling coatings, self-cleaning textiles, and microfluidic devices [8].
Other Applications:
- Electronics: NHM-based polymers are being explored for their potential applications in organic electronics due to their dielectric properties and ability to form thin films [9].
- Photovoltaics: Research is ongoing to utilize NHM in the development of novel photovoltaic materials with improved efficiency and stability [10].
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a fluorinated monomer characterized by its unique chemical structure and properties. It contains a nonafluoroalkyl group, which imparts significant hydrophobicity and chemical resistance. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of specialty polymers with enhanced performance characteristics.
The primary reaction involving 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is its polymerization through free radical mechanisms. This can occur via thermal initiation or photoinitiation processes. The polymerization results in the formation of poly(3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate), which exhibits unique thermal and mechanical properties due to the presence of the fluorinated side chains .
Several methods have been developed for synthesizing 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate:
- Direct Fluorination: This involves the introduction of fluorine atoms into a hexyl methacrylate precursor.
- Reformative Methods: Utilizing existing fluorinated compounds as starting materials to create the desired methacrylate through various
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate finds applications in various fields:
- Coatings: Due to its hydrophobic properties and chemical resistance.
- Adhesives: In formulations requiring enhanced durability.
- Biomedical Devices: Its biocompatibility makes it suitable for use in medical applications.
- Specialty Polymers: Used in the development of advanced materials for electronics and optics .
Interaction studies involving 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate focus on its compatibility with other polymers and additives. Research indicates that its incorporation into polymer matrices can improve mechanical properties and thermal stability. The unique fluorinated structure alters the free volume within polymers and affects diffusion characteristics .
Similar compounds include:
- Hexafluoroisopropyl methacrylate
- Perfluorobutyl methacrylate
- Trifluoroethyl methacrylate
Comparison TableCompound Name Key Characteristics Unique Features 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate High hydrophobicity; excellent chemical resistance Long nonafluoroalkyl chain enhances polymer performance Hexafluoroisopropyl methacrylate Shorter fluorinated chain; good thermal stability More volatile; used in different applications Perfluorobutyl methacrylate Medium-length fluorinated chain; moderate hydrophobicity Balances properties between hydrophobicity and reactivity Trifluoroethyl methacrylate Shortest fluorinated chain; reactive High reactivity makes it suitable for specific applications
| Compound Name | Key Characteristics | Unique Features |
|---|---|---|
| 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate | High hydrophobicity; excellent chemical resistance | Long nonafluoroalkyl chain enhances polymer performance |
| Hexafluoroisopropyl methacrylate | Shorter fluorinated chain; good thermal stability | More volatile; used in different applications |
| Perfluorobutyl methacrylate | Medium-length fluorinated chain; moderate hydrophobicity | Balances properties between hydrophobicity and reactivity |
| Trifluoroethyl methacrylate | Shortest fluorinated chain; reactive | High reactivity makes it suitable for specific applications |
This comparison highlights the unique aspects of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate in terms of its structure and resultant properties compared to other fluorinated methacrylates.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








